molecular formula C6H6BrNO B021163 (6-Bromopyridin-2-yl)methanol CAS No. 33674-96-3

(6-Bromopyridin-2-yl)methanol

Cat. No. B021163
CAS RN: 33674-96-3
M. Wt: 188.02 g/mol
InChI Key: XDDGKNRSCDEWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Bromopyridin-2-yl)methanol” is an active pharmaceutical ingredient and a pharmaceutical adjuvant . It is slightly soluble in water .


Synthesis Analysis

It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular formula of “(6-Bromopyridin-2-yl)methanol” is C6H6BrNO . The InChI representation is InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 . The Canonical SMILES representation is C1=CC(=NC(=C1)Br)CO .


Physical And Chemical Properties Analysis

“(6-Bromopyridin-2-yl)methanol” has a molecular weight of 188.02 g/mol . It is a solid at 20 degrees Celsius . The compound is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

(6-Bromopyridin-2-yl)methanol: is a valuable halogenated heterocycle used in organic synthesis. Its bromine atom can undergo various substitution reactions, making it a versatile intermediate for constructing complex organic compounds. It’s particularly useful in the synthesis of pyridine derivatives, which are prevalent in many pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, (6-Bromopyridin-2-yl)methanol serves as a building block for the development of drug candidates. Its modification through various chemical reactions can lead to the discovery of new therapeutic agents. It’s often used in the synthesis of compounds with potential anti-inflammatory, analgesic, or antipyretic properties .

Materials Science

This compound finds applications in materials science due to its ability to act as a precursor for materials with specific electronic properties. It can be used to synthesize ligands for metal-organic frameworks (MOFs) that have applications in gas storage, separation, and catalysis .

Analytical Chemistry

(6-Bromopyridin-2-yl)methanol: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments like HPLC and GC-MS .

Biochemistry

In biochemistry research, this compound can be employed to study enzyme-substrate interactions, especially when investigating enzymes that interact with pyridine moieties. It can also be used to synthesize biochemical probes or markers .

Environmental Applications

(6-Bromopyridin-2-yl)methanol: may be used in environmental science to create sensors or indicators for the detection of pollutants. Its reactivity with certain environmental toxins can lead to the development of detection and remediation technologies .

Nanotechnology

The compound’s utility extends to nanotechnology, where it can be used to synthesize pyridine-based nanomaterials. These materials can have unique optical, electronic, or catalytic properties useful in various nanotech applications .

Agricultural Science

Lastly, in agricultural science, (6-Bromopyridin-2-yl)methanol can be a precursor for the synthesis of agrochemicals. Its derivatives may serve as pesticides, herbicides, or fungicides, contributing to crop protection strategies .

Safety and Hazards

“(6-Bromopyridin-2-yl)methanol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The compound “(6-Bromopyridin-2-yl)methanol” is stored under inert gas at a temperature between 0-10°C . It is recommended to store this compound in an inert atmosphere and in a freezer under -20°C .

properties

IUPAC Name

(6-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGKNRSCDEWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393238
Record name (6-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)methanol

CAS RN

33674-96-3
Record name (6-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromopyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

n-BuLi (2.5M, 20.0 mL, 50.0 mmol) in tetrahydrofuran (40 mL) was cooled to −78° C. 2,6-Dibromopyridine (11.85 g, 50.0 mmol) in 70 mL tetrahydrofuran was added dropwise while keeping the internal temperature of the reaction below −70° C. The resulting dark green solution stirred for 15 min at this temperature upon which N,N-dimethylformamide (6.0 mL, 78 mmol) was added over a period of 30 seconds. The reaction stirred at −78° C. for 15 min and methanol (50 mL) and acetic acid (3.2 mL) were added. Sodium borohydride (1.89 g, 50.0 mmol) was added last. The reaction was allowed to warm to room temperature. The solution was carefully quenched with sat. ammonium chloride and then extracted with ethyl acetate (2 times). The organic layers were combined and washed with brine, dried over sodium sulfate, filtered, and concentrated. Flash chromatography (25% ethyl acetate/hexanes) gave 2.57 g (27% yield) of the alcohol as a pale yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.85 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
1.89 g
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
27%

Synthesis routes and methods II

Procedure details

The ester from Step 2 was dissolved in THF (1.2 L), the solution cooled to 0° C., and under a N2 atmosphere, there was slowly added LiAlH4 (20 g) over 1 h. After a further 30 min., the mixture was quenched carefully with sat'd aqueous NH4Cl (250 mL). The granular salts were filtered off, washed with EtOAc, and the filtrate was dried over MgSO4, and evaporated to afford the title alcohol (85 g) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 6-bromopyridine-2-carbaldehyde (10.00 g, 53.76 mmol) in MeOH (120 mL) was treated with sodium borohydride (2.04 g, 53.76 mmol), stirred for 1 h and partitioned between EtOAc and water. The organic phase was separated and the aqueous re-extracted with ethyl acetate. The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give the title compound (9.76 g, 97%) as a pale-yellow liquid; LC-MS retention time 1.52 min, (M+H)+ 188 and 190.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods V

Procedure details

Add n-butyl lithium (16.2 mL, 2.5 M in hexanes, 40.5 mmol) dropwise to a solution of 2,6-dibromopyridine (8.00 g, 33.8 mmol) in tetrahydrofuran (100 mL) at −78° C. Stir 30 minutes then add dimethylformamide (12.3 g, 169 mmol) via syringe. Allow solution to warm to ambient temperature then pour it into a solution of sodium borohydride (17.85 g, 338 mmol) in ethanol (50 mL) at −10° C. After 10 minutes, remove the cooling bath. After 1 hour at ambient temperature, add water and 1N hydrochloric acid (gas evolution), then add saturated sodium bicarbonate solution until the mixture is neutralized. Extract the aqueous phase with ethyl acetate, dry over sodium sulfate, filter and concentrate under reduced pressure. Dissolve the residue in diethyl ether and add an excess of hydrogen chloride (2N in diethyl ether). Decant the organic phase and add saturated sodium bicarbonate solution to the residue. Extract with ethyl acetate (3×), dry over sodium sulfate, filter and concentrate under reduced pressure to afford the title compound as a brown oil (2.73 g, 14.5 mmol): MS (m/z): 189 (M+1).
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
17.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromopyridin-2-yl)methanol
Reactant of Route 2
(6-Bromopyridin-2-yl)methanol
Reactant of Route 3
(6-Bromopyridin-2-yl)methanol
Reactant of Route 4
(6-Bromopyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Bromopyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Bromopyridin-2-yl)methanol

Q & A

Q1: How does (6-bromopyridin-2-yl)methanol interact with T. cruzi Histidyl-tRNA synthetase?

A: The research paper focuses on elucidating the crystal structure of T. cruzi Histidyl-tRNA synthetase bound to (6-bromopyridin-2-yl)methanol. [] This structural information provides crucial insights into the specific interactions between the compound and the enzyme's active site. Understanding these interactions is essential for understanding the compound's potential as an inhibitor of T. cruzi Histidyl-tRNA synthetase, a promising drug target for Chagas disease.

Q2: Why is inhibiting T. cruzi Histidyl-tRNA synthetase considered a potential therapeutic strategy for Chagas disease?

A: T. cruzi Histidyl-tRNA synthetase is an enzyme essential for protein synthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease. [] Inhibiting this enzyme can disrupt protein synthesis in the parasite, ultimately leading to its death. Therefore, compounds like (6-bromopyridin-2-yl)methanol that can bind to and inhibit T. cruzi Histidyl-tRNA synthetase hold promise as potential treatments for Chagas disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.